molecular formula C20H23F3N4O4 B2988873 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide CAS No. 1226444-95-6

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

Cat. No. B2988873
CAS RN: 1226444-95-6
M. Wt: 440.423
InChI Key: USPGSVPHOXRETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O4 and its molecular weight is 440.423. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis of novel heterocyclic compounds derived from similar structures demonstrates the compound's potential as a precursor in medicinal chemistry. For instance, the synthesis of benzodifuranyl, triazines, and oxadiazepines from related compounds showcases the possibility of creating new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that derivatives of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide might be explored for similar pharmacological activities.

Molecular Interaction Studies

Understanding the molecular interactions of related compounds with biological receptors can provide insights into the design of selective antagonists or agonists. A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the importance of conformational analysis and 3D-QSAR models in drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This approach could be applied to our compound of interest for targeting specific receptors.

Radiochemistry and Imaging

The development of mixed ligand tricarbonyl complexes for potential use in medical imaging, as demonstrated with technetium and rhenium complexes (Mundwiler, Kündig, Ortner, & Alberto, 2004), opens up possibilities for the compound in diagnostic applications. By attaching bioactive molecules to its structure, it could serve as a scaffold for designing imaging agents.

Herbicidal Activity

The structure's modification has shown promise in agricultural chemistry, where derivatives have been synthesized and evaluated for herbicidal activity (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004). This suggests the potential of our compound or its derivatives in developing new agrochemicals.

properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O4/c1-26-12-15(18(25-26)30-2)19(29)27-9-5-7-14(11-27)17(28)24-10-13-6-3-4-8-16(13)31-20(21,22)23/h3-4,6,8,12,14H,5,7,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPGSVPHOXRETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.